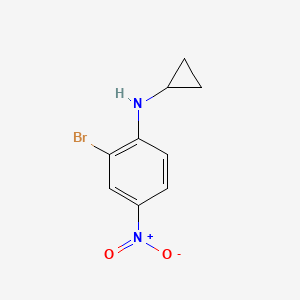

2-Bromo-N-cyclopropyl-4-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

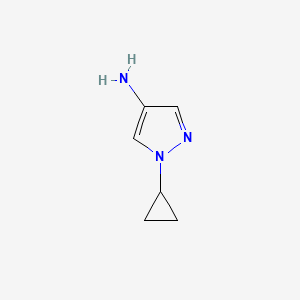

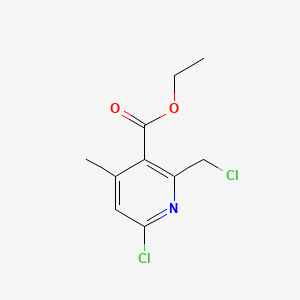

“2-Bromo-N-cyclopropyl-4-nitroaniline” is a chemical compound with the molecular formula C9H9BrN2O2 . It has a molecular weight of 257.09 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as 4-bromo-2-nitroaniline, involves a multistep process . Direct bromination of aniline can produce a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The InChI code for “2-Bromo-N-cyclopropyl-4-nitroaniline” is 1S/C9H9BrN2O2/c10-6-1-4-8 (11-7-2-3-7)9 (5-6)12 (13)14/h1,4-5,7,11H,2-3H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 360.2±32.0 °C and a predicted density of 1.758±0.06 g/cm3 . It is stored at temperatures between 2-8°C . The compound’s pKa is predicted to be -2.86±0.20 .Scientific Research Applications

Phase Equilibria and Thermal Studies : The phase diagram of the urea–4-bromo-2-nitroaniline system was explored. This study shows a miscibility gap and the formation of a eutectic and a monotectic, suggesting applications in materials science, especially in the study of solid solutions and thermodynamic parameters (Reddi et al., 2012).

Magnetic Properties : The magnetic properties of 2-bromo and 2-cyclopropyl nitronyl nitroxide radicals, which construct a honeycomb lattice with ferromagnetic and antiferromagnetic interactions, were examined. This research is relevant to the field of magnetism and materials science (Hosokoshi et al., 1998).

Synthesis of Derivatives : Research on the synthesis of 4 Bromo 1,2 phenylenediamine, involving 4 bromo 2 nitroaniline, suggests applications in chemical synthesis and the development of new compounds (Xue, 1999).

Mechanistic Studies in Nitrosation : N-cyclopropyl-N-alkylanilines were synthesized, and their reactions with nitrous acid were examined, leading to specific cleavage of the cyclopropyl group from nitrogen. This study has implications in organic chemistry and reaction mechanism exploration (Loeppky & Elomari, 2000).

Urease Inhibitory Activity and Antioxidant Potential : A study reports the synthesis and characterization of a Schiff base compound with urease inhibitory activity, derived from 2-chloro-4-nitroaniline, suggesting applications in medicine and agriculture (Zulfiqar et al., 2020).

Isotope Effects in Protopic Rearrangement : The rearrangement of 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone to 4-bromo-2,6-di-t-butylphenol was studied. The research provides insights into isotope effects and mechanistic pathways, relevant to organic chemistry and isotope studies (Mare et al., 1971).

Bromination and Nitration Studies : Research on the bromination and nitration of 2-cyanothiophene suggests applications in the synthesis of novel organic compounds and understanding reaction mechanisms (Gol'dfarb et al., 1974).

Synthesis of 2-bromo-4-nitrophenol : A novel method for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline, suggests applications in chemical synthesis and industrial production (Zi-ying, 2008).

Green Process Development : The preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts highlights environmentally friendly processes in chemical synthesis (Pappula & Adimurthy, 2016).

Anaerobic Degradation Study : The degradation of 2-chloro-4-nitroaniline by microbial strains under anaerobic conditions indicates applications in environmental remediation and biodegradation studies (Duc, 2019).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the synthesis of similar compounds and the properties of "2-Bromo-N-cyclopropyl-4-nitroaniline" . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications. Further analysis of these papers could provide more detailed information.

Mechanism of Action

Mode of Action

Nitroaniline compounds typically undergo a reduction reaction within the cell, which can lead to the generation of reactive species. These reactive species can then interact with cellular targets, leading to various downstream effects .

Biochemical Pathways

Nitroaniline compounds are known to interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .

Pharmacokinetics

As a general rule, the bioavailability of a compound is influenced by its chemical properties, such as solubility and stability, as well as physiological factors, such as metabolism and excretion .

Result of Action

Nitroaniline compounds are generally known to cause cellular damage through the generation of reactive species, which can lead to oxidative stress and potential cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-cyclopropyl-4-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

properties

IUPAC Name |

2-bromo-N-cyclopropyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGRVSODPHUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681427 |

Source

|

| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-cyclopropyl-4-nitroaniline | |

CAS RN |

1250973-55-7 |

Source

|

| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)

![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)